molecular formula C7H2BrF5 B3034971 5-Bromo-2,4-difluorobenzotrifluoride CAS No. 261945-71-5

5-Bromo-2,4-difluorobenzotrifluoride

Cat. No.: B3034971
CAS No.: 261945-71-5
M. Wt: 260.99 g/mol
InChI Key: JSXBNFYUPDSZIN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5. It is commonly used in scientific experiments and industrial applications due to its unique chemical properties. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

5-Bromo-2,4-difluorobenzotrifluoride is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a key intermediate in the synthesis of drugs with potential therapeutic benefits.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

5-Bromo-2,4-difluorobenzotrifluoride is considered hazardous. It may cause skin and eye irritation and may be harmful if inhaled. Safety precautions include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzotrifluoride typically involves the bromination of 2,4-difluorobenzotrifluoride. One common method includes reacting 2,4-difluorobenzotrifluoride with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound with high purity levels suitable for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and coupling reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorobenzotrifluoride
  • 4-Bromo-2,3-difluoroaniline
  • 5-Bromo-2,3-difluoroaniline
  • 2-Bromo-3-methylbenzotrifluoride

Uniqueness

5-Bromo-2,4-difluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for synthesizing a variety of complex organic compounds, particularly in pharmaceutical and agrochemical industries .

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBNFYUPDSZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-71-5
Record name 5-Bromo-2,4-difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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